molecular formula C25H37NO4 B1142459 Vermisporin CAS No. 122301-98-8

Vermisporin

Cat. No.: B1142459
CAS No.: 122301-98-8
M. Wt: 415.6 g/mol
InChI Key: OBDFYDGODWWFEX-UDEGNFRISA-N
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Description

Vermisporin is a natural antibiotic compound isolated from the fungus Phoma species. It is known for its potent antibacterial activity, particularly against Gram-positive and anaerobic bacteria. This compound has a unique structure featuring a tetramic acid moiety and a cis-decalin ring system, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of vermisporin involves several key steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tetramic acid moiety.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, especially at the epoxy group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used to study structure-activity relationships.

Mechanism of Action

Vermisporin exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The tetramic acid moiety and the cis-decalin ring system are crucial for its activity, allowing it to bind to specific bacterial targets and inhibit their growth .

Comparison with Similar Compounds

  • PF1052/AB4015-A
  • AB4015-L
  • AB4015-B
  • AB4015-A2

Comparison: Vermisporin and these similar compounds share the tetramic acid moiety and the cis-decalin ring system. this compound is unique due to its specific epoxy group orientation and its potent antibacterial activity against a broader range of bacteria .

Properties

IUPAC Name

(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDFYDGODWWFEX-UDEGNFRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122301-98-8
Record name Vermisporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?

A2: Researchers achieved the first total syntheses of this compound (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []

Q2: Has the structure of this compound been investigated beyond total synthesis?

A3: Yes, a degradation study was conducted on this compound to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.

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